molecular formula C9H5BrClNO2 B13637072 7-Bromo-5-chloro-6-methylindoline-2,3-dione

7-Bromo-5-chloro-6-methylindoline-2,3-dione

Cat. No.: B13637072
M. Wt: 274.50 g/mol
InChI Key: RPRXPYCXJHZTKE-UHFFFAOYSA-N
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Description

7-Bromo-5-chloro-6-methylindoline-2,3-dione is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique bromine, chlorine, and methyl substitutions, offers potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-chloro-6-methylindoline-2,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-nitroaniline and 2-bromoacetophenone.

    Reaction Conditions: The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the indole ring.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-chloro-6-methylindoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: Halogen substitution reactions can replace the bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

7-Bromo-5-chloro-6-methylindoline-2,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-5-chloro-6-methylindoline-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-5-methylindoline-2,3-dione: Similar structure but lacks the chlorine substitution.

    5-Chloro-7-methylindoline-2,3-dione: Similar structure but lacks the bromine substitution.

    6-Methylindoline-2,3-dione: Lacks both bromine and chlorine substitutions.

Uniqueness

7-Bromo-5-chloro-6-methylindoline-2,3-dione is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity

Properties

Molecular Formula

C9H5BrClNO2

Molecular Weight

274.50 g/mol

IUPAC Name

7-bromo-5-chloro-6-methyl-1H-indole-2,3-dione

InChI

InChI=1S/C9H5BrClNO2/c1-3-5(11)2-4-7(6(3)10)12-9(14)8(4)13/h2H,1H3,(H,12,13,14)

InChI Key

RPRXPYCXJHZTKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=C1Br)NC(=O)C2=O)Cl

Origin of Product

United States

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